molecular formula C16H20N4 B6447907 4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile CAS No. 2640895-78-7

4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile

Cat. No. B6447907
CAS RN: 2640895-78-7
M. Wt: 268.36 g/mol
InChI Key: DEUGBLPGCQFQCE-UHFFFAOYSA-N
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Description

The compound “4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile” is a complex organic molecule that contains several interesting substructures, including a pyrrole ring, an azetidine ring, and a pyridine ring . Pyrrole is a five-membered aromatic heterocycle, while azetidine is a four-membered ring containing nitrogen . Pyridine is a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The octahydrocyclopenta[c]pyrrol-2-yl group indicates a cyclopenta[c]pyrrole ring that has been fully hydrogenated . The azetidin-1-yl group represents an azetidine ring, which is a four-membered ring containing one nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various ring structures and the nitrile group. Pyrroles are known to undergo a variety of reactions, including substitutions and additions . Azetidines can participate in ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the nitrile group could affect its polarity and reactivity .

Scientific Research Applications

2-CPCP has been studied for its potential use in scientific research, specifically for its ability to bind to and activate certain receptors in the body. It has been found to bind to and activate the G protein-coupled receptor GPR55, which is involved in the regulation of inflammation, pain, and other biological processes. Additionally, 2-CPCP has been studied for its potential use in cancer research due to its ability to inhibit the growth of certain cancer cell lines.

Mechanism of Action

2-CPCP binds to and activates GPR55, a G protein-coupled receptor that is involved in the regulation of inflammation, pain, and other biological processes. When 2-CPCP binds to GPR55, it activates a signaling pathway that results in the release of calcium ions from the cell, which in turn leads to the activation of downstream signaling pathways. These downstream pathways are involved in a variety of biological processes, such as the regulation of inflammation and pain.
Biochemical and Physiological Effects
2-CPCP has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cell lines, suggesting it may have anti-cancer properties. Additionally, 2-CPCP has been found to reduce inflammation and pain in animal models, indicating it may have potential anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

2-CPCP has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized through a palladium-catalyzed cross coupling reaction. Additionally, it has been found to bind to and activate GPR55, which is involved in the regulation of inflammation and pain, making it a potentially useful tool for studies involving these processes. However, 2-CPCP has some limitations, such as its relatively low purity, which can make it difficult to use in experiments.

Future Directions

There are several potential future directions for the study of 2-CPCP. One potential direction is further research into its potential anti-cancer properties, as it has been found to inhibit the growth of certain cancer cell lines. Additionally, further research into its anti-inflammatory and analgesic properties could be beneficial, as it has been found to reduce inflammation and pain in animal models. Finally, further research into the mechanism of action of 2-CPCP could be beneficial, as it could provide insight into the biochemical and physiological effects of the compound.

Synthesis Methods

2-CPCP is synthesized through a process known as a palladium-catalyzed cross coupling reaction. This reaction involves the use of palladium as a catalyst to form a new carbon-carbon bond between two molecules, in this case an aryl halide and a tetrahydropyridine. The reaction is carried out in a solvent, such as toluene, and requires a base, such as potassium carbonate, to activate the palladium catalyst. The reaction is carried out at a temperature of 70-80°C for several hours and yields a product that is about 80-90% pure.

properties

IUPAC Name

4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c17-7-14-6-15(4-5-18-14)20-10-16(11-20)19-8-12-2-1-3-13(12)9-19/h4-6,12-13,16H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUGBLPGCQFQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=CC(=NC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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